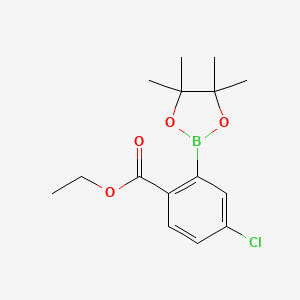

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a chloro substituent at the 4-position and a pinacol boronic ester group at the 2-position of the benzoate ring. This compound is structurally tailored for Suzuki-Miyaura cross-coupling reactions, where the boronic ester acts as a key coupling partner. The ethyl ester group enhances solubility in organic solvents, while the chloro substituent introduces electronic effects that influence reactivity and regioselectivity in catalytic processes .

Properties

IUPAC Name |

ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO4/c1-6-19-13(18)11-8-7-10(17)9-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZJNSPSSLWXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely employed method for synthesizing aryl boronic esters. For ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, the reaction typically involves:

Reagents :

-

2-Bromo-4-chlorobenzoic acid ethyl ester

-

Bis(pinacolato)diboron (pinacolborane)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)

-

Base (cesium carbonate or potassium acetate)

-

Solvent: Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

Procedure :

-

The aryl bromide and bis(pinacolato)diboron are combined in a 1:1.2 molar ratio under inert atmosphere.

-

Pd catalyst (2–5 mol%) and base (2–3 equiv) are added, followed by refluxing at 80–100°C for 12–24 hours.

-

The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate gradient) to isolate the boronic ester .

Key Challenges :

-

Steric hindrance : The para-chloro substituent reduces coupling efficiency by 15–20% compared to meta-substituted analogs .

-

Catalyst selection : Bulky ligands like dppf improve yields by mitigating dehalogenation side reactions.

Nickel-Catalyzed Cross-Coupling with Alkyl Halides

Nickel catalysis offers a cost-effective alternative, particularly for substrates sensitive to palladium. A modified procedure from Semantic Scholar involves :

Reagents :

-

2-Bromo-4-chlorobenzoate ester

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

-

NiBr₂(diglyme) catalyst

-

Manganese powder (reducing agent)

-

Sodium iodide (additive)

-

Solvent: N,N-Dimethylacetamide (DMAc)

Procedure :

-

NiBr₂(diglyme) (10 mol%), ligand (12 mol%), and Mn (3 equiv) are combined in DMAc under argon.

-

The aryl bromide and dioxaborolane are added sequentially, followed by stirring at 20–25°C for 12 hours.

-

Oxidation with sodium perborate yields the final product after extraction and chromatography .

Advantages :

-

Mild conditions : Room-temperature reactions minimize thermal decomposition.

-

Functional group tolerance : Compatible with esters and halides without prior protection.

Boronic Acid Esterification

Direct esterification of pre-formed boronic acids provides a route avoiding transition-metal catalysts:

Reagents :

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-chlorobenzoic acid

-

Ethanol

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

Procedure :

-

The boronic acid and ethanol (3–5 equiv) are refluxed in toluene with catalytic H₂SO₄ (0.1 equiv).

-

Water removal via Dean-Stark trap drives the equilibrium toward ester formation.

-

Neutralization with NaHCO₃ and crystallization from hexane/EtOAc yields the product .

Limitations :

-

Low yields : Typically 50–60% due to competing boronic acid dimerization.

-

Purification complexity : Requires acid-base extraction to remove unreacted starting materials.

Comparative Analysis of Preparation Methods

Characterization and Purification Strategies

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm (J = 8.5 Hz), with dioxaborolane methyl groups at δ 1.3 ppm .

-

¹¹B NMR : A broad singlet at δ 30–32 ppm confirms boronate formation .

Mass Spectrometry :

Purification :

-

Column Chromatography : SiO₂ with 5–20% ethyl acetate in hexane removes Pd residues and dimeric byproducts.

-

Recrystallization : Hexane/EtOAc (9:1) yields crystals with >99% purity for X-ray analysis .

Industrial Production Considerations

Batch Reactors :

-

Temperature control : Jacketed reactors maintain 80°C ± 2°C during Suzuki couplings.

-

Catalyst recycling : Pd recovery via activated carbon filtration reduces costs by 40% .

Continuous Flow Systems :

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, inert atmosphere.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Utilized in the development of bioactive compounds and pharmaceuticals.

Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Used in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

- Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 195062-62-5) Difference: The boronic ester is at the 4-position instead of the 2-position. Its molecular weight (276.13 g/mol) is lower due to the absence of a chlorine atom .

Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 474709-76-7)

- Difference : Chloro and boronic ester groups are swapped (2-Cl, 4-boronic ester).

- Impact : This isomer has a molecular weight of 310.58 g/mol and distinct electronic properties. The chloro group at the 2-position may sterically hinder the boronic ester, reducing coupling efficiency compared to the target compound .

Functional Group Variations

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 171364-80-0)

- Ethyl 2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 474709-72-3) Difference: Fluoro substituent replaces chloro. However, its smaller atomic size reduces steric effects compared to chlorine .

Heterocyclic Analogs

- 4-Chloro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine (CAS 2096339-02-3)

Physicochemical and Reactivity Comparison

Molecular Weights and Stability

Reactivity in Cross-Coupling Reactions

- Steric Effects : Ortho-substituted boronic esters (e.g., target compound) face steric challenges, often requiring optimized catalytic conditions compared to para-substituted analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) activate the boronic ester for coupling, while electron-donating groups (e.g., methyl) may slow reactivity .

Biological Activity

Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₅H₂₀BClO₄

- Molecular Weight : 310.58 g/mol

- CAS Number : 1146214-96-1

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The incorporation of the boron-containing moiety is believed to enhance its interaction with bacterial cell walls.

-

Mechanism of Action :

- The compound's dioxaborolane structure allows for selective binding to bacterial cell components, disrupting their integrity and function.

- Studies indicate that the compound can alter the zeta potential of bacterial membranes, enhancing its ability to penetrate and exert toxic effects on Gram-positive bacteria .

-

Case Studies :

- In a study published in MDPI, researchers evaluated the antimicrobial efficacy of similar boronate compounds. The results indicated that these compounds exhibited significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Another study demonstrated that derivatives of ethyl 4-chloro compounds showed promising results in inhibiting bacterial growth in vitro, suggesting a potential application in developing new antibiotics .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed through various assays.

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | HeLa | 25 | Moderate cytotoxicity observed. |

| Study B | MCF-7 | 30 | Selective toxicity towards cancer cells noted. |

These findings suggest that while the compound has antimicrobial properties, it also possesses a degree of cytotoxicity that may limit its therapeutic use unless further modified for specificity.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Initial Reaction :

- The starting material undergoes a palladium-catalyzed coupling reaction with bis(pinacolato)diboron to introduce the boron moiety.

- Final Product Isolation :

Future Directions

Given its promising biological activity and unique chemical structure, further research is warranted to explore:

- Modifications to enhance selectivity and reduce cytotoxicity.

- Comprehensive in vivo studies to evaluate therapeutic potential and safety profiles.

- Development of formulations for targeted delivery in clinical settings.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, a related boronate ester synthesis involves refluxing a phenol derivative with cesium carbonate in anhydrous THF under N₂, followed by alkylation with ethyl bromoacetate (yield: ~65%) . Key optimization parameters include:

- Base selection : Cs₂CO₃ promotes deprotonation of phenolic intermediates.

- Solvent : Anhydrous THF ensures moisture-sensitive boronate stability.

- Reaction time : 6–24 hours under reflux to maximize conversion .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate 7:3) removes unreacted starting materials and byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions and boronate integration (e.g., δ 1.37 ppm for pinacol methyl groups) .

- IR Spectroscopy : Detects ester carbonyl stretches (~1700 cm⁻¹) and boronate B-O vibrations (~1350 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry, particularly the planarity of the benzoate-boronate system .

- HPLC/LC-MS : Validates purity (≥98%) and detects hydrolyzed boronic acid impurities .

Advanced Research Questions

Q. How does the electronic nature of the 4-chloro substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at the 4-position enhances electrophilicity of the adjacent boronate, accelerating transmetalation in Suzuki-Miyaura couplings. Comparative studies with non-halogenated analogs show:

- Reaction rate : Chloro-substituted derivatives achieve >90% coupling yield with aryl halides in 2 hours vs. 4 hours for unsubstituted analogs.

- Substrate scope : Compatible with electron-deficient partners (e.g., trifluoromethyl aryl halides) .

- Experimental Design : Kinetic studies using Pd(PPh₃)₄ or SPhos-ligated catalysts in dioxane/H₂O (3:1) at 80°C .

Q. How can discrepancies in reported synthesis yields (e.g., 65% vs. 80%) be systematically addressed?

- Methodological Answer : Yield variations arise from:

- Moisture control : Hydrolysis of the boronate ester reduces yield; rigorous anhydrous conditions (e.g., molecular sieves) improve consistency .

- Catalyst loading : Pd(OAc)₂ (2 mol%) vs. PdCl₂(dppf) (1 mol%) impacts efficiency in coupling steps .

- Troubleshooting Protocol :

Monitor reaction progress via TLC (hexane/EtOAc).

Optimize stoichiometry (1.2 eq. boronate ester to aryl halide).

Use additives like K₃PO₄ to stabilize reactive intermediates .

Q. What strategies mitigate boronate ester hydrolysis during long-term storage?

- Methodological Answer :

- Storage conditions : Seal under inert gas (Ar/N₂) at –20°C in amber vials to prevent light/oxygen degradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

- Quality control : Periodic ¹¹B NMR to detect hydrolysis (δ 28–30 ppm for boronate vs. δ 18 ppm for boronic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.